4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate
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Overview
Description
4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate is a chemical compound with the molecular formula C15H22O3 It is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate typically involves the reaction of 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include additional steps such as distillation and solvent extraction to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: This compound is structurally similar but lacks the acetate group.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Another similar compound with a hydroxyl group instead of an acetate group.
Uniqueness
The presence of the acetate group in 4-(2,6,6-Trimethyl-3-oxocyclohex-1-en-1-yl)but-3-en-2-yl acetate imparts unique chemical properties, making it more reactive in certain types of chemical reactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
912655-41-5 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
4-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)but-3-en-2-yl acetate |
InChI |
InChI=1S/C15H22O3/c1-10(18-12(3)16)6-7-13-11(2)14(17)8-9-15(13,4)5/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
GQFUMZXSNVDICW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(C)OC(=O)C |
Origin of Product |
United States |
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